molecular formula C22H22ClN5OS B2420697 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-51-6

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2420697
CAS No.: 868219-51-6
M. Wt: 439.96
InChI Key: BYEJSMRLTRQUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-15-5-7-16(8-6-15)19(20-21(29)28-22(30-20)24-14-25-28)27-11-9-26(10-12-27)18-4-2-3-17(23)13-18/h2-8,13-14,19,29H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEJSMRLTRQUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H26ClN5OSC_{24}H_{26}ClN_5OS, with a molecular weight of 468.0 g/mol. Its structure includes a thiazole ring fused to a triazole moiety, indicating potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₅O₂S
Molecular Weight468.0 g/mol
CAS Number898367-74-3

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole and triazole-containing compounds. This process often requires specific catalysts and controlled conditions to optimize yield and purity. The detailed synthetic routes are crucial for ensuring the reproducibility of biological assays.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. These effects are likely mediated through modulation of neurotransmitter systems, particularly serotonin receptors. The structural similarities to known psychoactive substances suggest a mechanism involving serotonin reuptake inhibition or receptor agonism .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against breast cancer cells has been investigated, showing promising results in vitro .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity as well. Similar derivatives have demonstrated effectiveness against various bacterial strains and fungi. The thiazole ring is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes .

Case Studies

  • Anticancer Activity : A study examining the effects of thiazole derivatives on MCF-7 breast cancer cells reported significant cytotoxicity with IC50 values in the low micromolar range. The combination of these compounds with standard chemotherapeutics like doxorubicin showed synergistic effects .
  • Antimicrobial Efficacy : In vitro assays have indicated that related triazole compounds exhibit notable antifungal activity against common pathogens such as Candida albicans and Aspergillus species, suggesting that this compound may also possess similar properties .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant and Anxiolytic Properties
The compound's structural similarities to known psychoactive substances suggest its potential as an antidepressant or anxiolytic agent. Research indicates that it may modulate neurotransmitter systems in the brain, particularly serotonin receptors, influencing mood and anxiety levels.

2. Antimicrobial Activity
Compounds similar to this structure have demonstrated antimicrobial properties. Studies have shown that derivatives of thiazole and triazole exhibit significant activity against various bacterial strains. For instance, related compounds have been found to have minimum inhibitory concentrations (MIC) against E. coli and S. aureus in the range of 10-15 µg/mL .

3. Antitumor Activity
The compound's mechanism of action may involve inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic proteins. Thiazole derivatives have shown promise as cytotoxic agents in preclinical studies, indicating their potential for cancer therapy.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
A study on synthesized compounds similar to this molecule demonstrated effective antimicrobial activity against various strains of bacteria. For instance, compounds derived from piperazine and thiazole were tested for their MIC values against E. coli and S. aureus, showing promising results that highlight their potential as antimicrobial agents .

Case Study 2: Antitumor Mechanism
In vitro studies have indicated that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. These findings suggest that the compound may act through mechanisms involving mitochondrial dysfunction and caspase activation, making it a candidate for further development in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.